2-fluoro-N,N-dimethyl-5-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide
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Overview
Description
2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE is a complex organic compound that features a fluorine atom, a dimethylamino group, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling of the Rings: The pyrrole and thiophene rings are then coupled to a benzamide backbone through a series of amide bond formations and substitutions, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: The compound’s electronic properties could be useful in the development of organic semiconductors or other advanced materials.
Biological Research: The compound could be used as a probe to study biological processes involving pyrrole and thiophene derivatives.
Mechanism of Action
The mechanism by which 2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)BENZAMIDE]: Lacks the thiophene ring, which might affect its electronic properties and biological activity.
2-FLUORO-NN-DIMETHYL-5-[3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE: Lacks the pyrrole ring, which might influence its binding affinity to biological targets.
Uniqueness
The presence of both the pyrrole and thiophene rings in 2-FLUORO-NN-DIMETHYL-5-[3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDO]BENZAMIDE makes it unique, potentially offering a combination of electronic and steric properties that are not found in similar compounds. This could result in unique biological activities and applications in various fields.
Properties
Molecular Formula |
C20H20FN3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-5-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]benzamide |
InChI |
InChI=1S/C20H20FN3O2S/c1-23(2)20(26)16-11-15(5-6-17(16)21)22-19(25)12-18(14-7-10-27-13-14)24-8-3-4-9-24/h3-11,13,18H,12H2,1-2H3,(H,22,25) |
InChI Key |
GHGRLYCOZMCVPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)F |
Origin of Product |
United States |
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